Urease Inhibitory Potency of 4-Chlorocinnamic Acid vs. 2-Chlorocinnamic Acid: Isomeric IC50 Comparison
In a direct comparative study evaluating urease inhibitory activity, 4-chlorocinnamic acid exhibited an IC50 value of 1.10 μM, whereas its positional isomer 2-chlorocinnamic acid demonstrated greater potency with an IC50 of 0.66 μM . The quantified difference between the two isomers is 0.44 μM (approximately 1.7-fold difference in potency favoring the ortho-chloro substitution pattern). This positional isomerism effect provides critical SAR insight: researchers targeting urease inhibition should select 2-chlorocinnamic acid for maximum potency, whereas 4-chlorocinnamic acid may be preferred when reduced potency is desirable for selectivity optimization or when the para-substituted scaffold is required for downstream derivatization.
| Evidence Dimension | Urease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.10 μM |
| Comparator Or Baseline | 2-Chlorocinnamic acid: 0.66 μM |
| Quantified Difference | 0.44 μM (4-CCA is ~1.7-fold less potent than 2-CCA) |
| Conditions | In vitro urease inhibition assay |
Why This Matters
This direct isomeric comparison enables informed selection based on desired potency profile—choose 2-CCA for maximum urease inhibition or 4-CCA for moderately reduced potency that may confer selectivity advantages in anti-H. pylori drug discovery.
